molecular formula C17H15ClF3NO B5784021 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide

Cat. No.: B5784021
M. Wt: 341.8 g/mol
InChI Key: OXNIMDMVPJRPEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Another method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine in a non-chlorinated organic solvent . The reaction is typically carried out at temperatures ranging from 20°C to 60°C, with the reaction temperature not exceeding 70°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . The chloro substituent can form halogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl and chloro groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO/c1-10(2)11-3-5-12(6-4-11)16(23)22-15-8-7-13(18)9-14(15)17(19,20)21/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIMDMVPJRPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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